2-Amino-6-fluoro-4-methylbenzoic acid
Overview
Description
2-Amino-6-fluoro-4-methylbenzoic acid is an organic compound with the molecular formula C8H8FNO2. It is a derivative of benzoic acid, featuring an amino group at the second position, a fluorine atom at the sixth position, and a methyl group at the fourth position on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Benzylic compounds typically interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets .
Biochemical Pathways
It’s known that the compound can react with cyanogen bromide to prepare 2-amino-5-methyl-benzo[d][1,3]oxazin-4-one , which suggests it may be involved in various biochemical reactions.
Pharmacokinetics
The compound’s solubility, molecular weight, and other physical and chemical properties can influence its bioavailability .
Result of Action
It’s known that the compound can be used in the synthesis of a novel benzamide with potent neuroleptic activity , suggesting it may have potential therapeutic applications.
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-Amino-6-fluoro-4-methylbenzoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-fluoro-4-methylbenzoic acid can be achieved through several methods. One common approach involves the reduction of 6-fluoro-2-nitrobenzoic acid. The process typically involves the use of molybdenum dioxide and activated carbon as catalysts, with hydrazine hydrate as the reducing agent in an ethanol solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes similar to the laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-fluoro-4-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides and esters.
Condensation Reactions: It can react with acyl chlorides in the presence of catalysts like N,N-dimethylamino-4-pyridine to form amides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as acyl chlorides and anhydrides in the presence of base catalysts.
Condensation: Acyl chlorides and catalysts like N,N-dimethylamino-4-pyridine in solvents like dichloromethane.
Major Products:
Amides: Formed through condensation reactions with acyl chlorides.
Esters: Formed through esterification reactions with alcohols.
Scientific Research Applications
2-Amino-6-fluoro-4-methylbenzoic acid is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme interactions and as a precursor for bioactive compounds.
Industry: It is used in the synthesis of specialty chemicals and materials with specific functional properties.
Comparison with Similar Compounds
2-Amino-6-fluorobenzoic acid: Lacks the methyl group at the fourth position.
2-Amino-4-fluorobenzoic acid: The fluorine atom is at the fourth position instead of the sixth.
2-Amino-5-fluorobenzoic acid: The fluorine atom is at the fifth position.
Uniqueness: 2-Amino-6-fluoro-4-methylbenzoic acid is unique due to the specific positioning of the amino, fluoro, and methyl groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Properties
IUPAC Name |
2-amino-6-fluoro-4-methylbenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,10H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEUHMLXPFOPSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1522641-69-5 | |
Record name | 2-amino-6-fluoro-4-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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